

N/Ofq-(1-13)-NH₂: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: N/Ofq-(1-13)-NH₂

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Nociceptin/Orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that modulates a wide array of biological functions, including pain, anxiety, and reward, through its interaction with the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1). **N/Ofq-(1-13)-NH₂** is the shortest N-terminal fragment of N/OFQ that retains the full affinity and efficacy of the parent peptide, making it a critical tool for pharmacological research.^[1] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: NOP Receptor Agonism

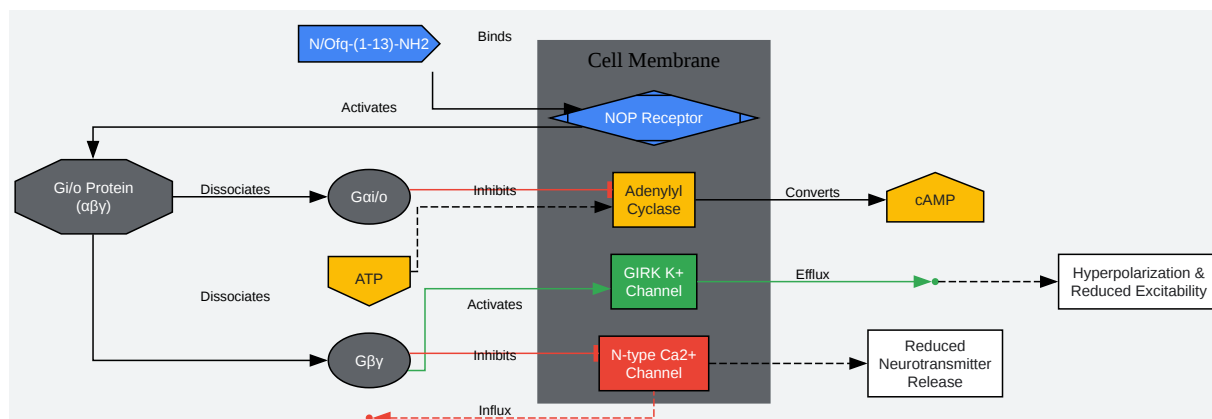
N/Ofq-(1-13)-NH₂ acts as a potent and selective full agonist at the NOP receptor.^[2] The NOP receptor is a G-protein coupled receptor (GPCR) that shares structural homology with classical opioid receptors (mu, delta, kappa) but possesses a distinct pharmacological profile.^[1] Unlike classical opioids, NOP receptor agonists like **N/Ofq-(1-13)-NH₂** do not produce rewarding effects and have a lower risk of respiratory depression, making the N/OFQ-NOP system an attractive target for novel therapeutics.^{[3][4]}

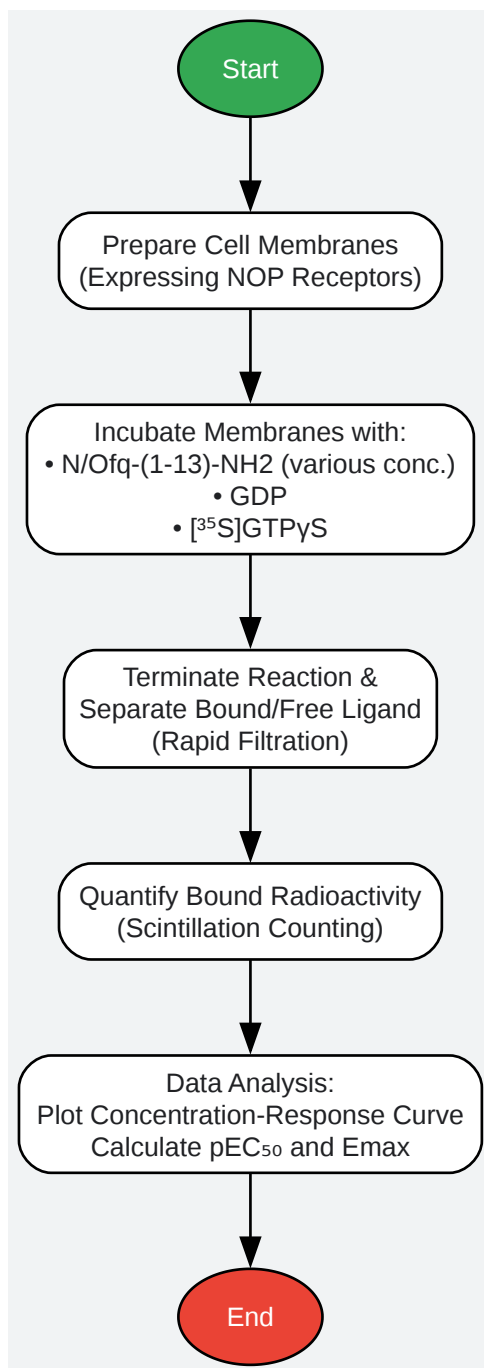
Upon binding, **N/Ofq-(1-13)-NH₂** stabilizes an active conformation of the NOP receptor, promoting its coupling to intracellular inhibitory G-proteins, primarily of the Gi/o family. This interaction initiates the dissociation of the G-protein heterotrimer into its G α and G $\beta\gamma$ subunits, which then modulate various downstream effector systems.

Intracellular Signaling Pathways

The activation of the NOP receptor by **N/Ofq-(1-13)-NH₂** triggers multiple intracellular signaling cascades that collectively lead to a reduction in neuronal excitability.

- **Inhibition of Adenylyl Cyclase:** The activated G α i/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
- **Modulation of Ion Channels:** The dissociated G β γ subunit plays a crucial role in modulating ion channel activity.
 - **Activation of Potassium Channels:** It directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This increases potassium efflux, leading to hyperpolarization of the cell membrane and making it more difficult to fire an action potential.
 - **Inhibition of Calcium Channels:** The G β γ subunit also inhibits voltage-gated calcium channels (VGCCs), particularly of the N-type. This reduces calcium influx, which is a critical step in neurotransmitter release from presynaptic terminals.
- **Activation of MAPK Pathways:** NOP receptor activation has also been shown to stimulate mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). These pathways are involved in regulating longer-term cellular processes like gene transcription and cell proliferation.





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